molecular formula C14H21BrO2Si B14904553 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde

Cat. No.: B14904553
M. Wt: 329.30 g/mol
InChI Key: PEQCSBZELWDKJS-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde (abbreviated as Compound A) is a brominated aromatic aldehyde featuring a tert-butyldimethylsilyl (TBS) ether group at the ortho position relative to the aldehyde functionality. Its structure combines a reactive aldehyde group with sterically bulky and electron-withdrawing substituents (Br and TBS-O), making it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and bioactive molecules .

For example, in related syntheses (), TBS-protected aldehydes are generated via acid-catalyzed deprotection of methoxyvinyl intermediates (e.g., 224d synthesized with trifluoroacetic acid in dichloromethane/water, yielding 7% after chromatography) .

Properties

Molecular Formula

C14H21BrO2Si

Molecular Weight

329.30 g/mol

IUPAC Name

2-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetaldehyde

InChI

InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-13-11(9-10-16)7-6-8-12(13)15/h6-8,10H,9H2,1-5H3

InChI Key

PEQCSBZELWDKJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde involves its reactivity as an aldehyde and the influence of the TBDMS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBDMS group provides stability and prevents unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: TBS-O Substitution Patterns

Compound A vs. 2-(4-((tert-Butyldimethylsilyl)oxy)phenyl)acetaldehyde (224d, )
Property Compound A (TBS-O at C2) 224d (TBS-O at C4)
Synthesis Yield Not explicitly reported (analogues: ≤7%) 7% (via TFA deprotection)
Electronic Effects Stronger electron withdrawal (ortho to aldehyde) Moderate electron withdrawal (para to aldehyde)
Steric Effects High steric hindrance near aldehyde Reduced steric hindrance
Reactivity Altered nucleophilic addition kinetics More accessible aldehyde for reactions

Key Findings :

  • The TBS-O group’s position significantly influences steric and electronic environments.
  • Both compounds exhibit low synthetic yields, highlighting challenges in deprotection steps or stability issues during purification .

Unprotected Analogues: 3-Bromo-2-hydroxybenzaldehyde ()

Property Compound A (TBS-protected) 3-Bromo-2-hydroxybenzaldehyde
Hydrogen Bonding TBS-O prevents intramolecular H-bonding Intramolecular H-bond (O···O: 2.64 Å)
Solubility Improved lipophilicity (TBS group) Higher polarity (free -OH group)
Crystallinity Likely amorphous (TBS disrupts packing) Ordered π-stacking (centroid distance: 3.75 Å)
Applications Intermediate for protected ligands Direct ligand in metal complexes

Key Findings :

  • The TBS group in Compound A eliminates intramolecular hydrogen bonding observed in 3-bromo-2-hydroxybenzaldehyde, altering solubility and crystallinity.
  • Compound A’s enhanced lipophilicity makes it preferable for reactions in non-polar solvents, whereas the unprotected analogue is suited for aqueous-phase coordination chemistry .

Other TBS-Protected Bromoaromatics

4-Bromo-3-[2-(phenylthio)ethyl]phenyl TBS Ether (13, )
Property Compound A (Aldehyde) Compound 13 (Thioether)
Functional Group Aldehyde (electrophilic) Thioether (nucleophilic)
Synthetic Utility Cross-coupling, condensation reactions Thiol-ene chemistry, radical reactions
Stability Air-sensitive (aldehyde oxidation) Air-stable (robust C-S bond)

Key Findings :

  • Compound A’s aldehyde group offers unique reactivity for nucleophilic additions (e.g., Grignard reactions) but requires careful handling under inert atmospheres.
  • Compound 13’s thioether group enables participation in click chemistry or polymerizations, reflecting divergent applications despite shared TBS and bromine motifs .

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